molecular formula C19H18FN3O3 B11317494 2-(4-ethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide

2-(4-ethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide

Cat. No.: B11317494
M. Wt: 355.4 g/mol
InChI Key: IHIPCPCLBTVMGP-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of phenoxy, fluorophenyl, and oxadiazole groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.

    Attachment of the phenoxy group: The phenoxy group is typically introduced through an etherification reaction, where a phenol derivative reacts with an alkyl halide.

    Formation of the propanamide moiety: The final step involves the amidation of the oxadiazole intermediate with a suitable amine to form the propanamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include LiAlH4 and NaBH4.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-ethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18FN3O3

Molecular Weight

355.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C19H18FN3O3/c1-3-13-4-10-16(11-5-13)25-12(2)17(24)21-19-22-18(26-23-19)14-6-8-15(20)9-7-14/h4-12H,3H2,1-2H3,(H,21,23,24)

InChI Key

IHIPCPCLBTVMGP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=NOC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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